

TCEP-Biotin: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: TCEP-biotin

Cat. No.: B8257362

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Introduction

Tris(2-carboxyethyl)phosphine-biotin (**TCEP-biotin**) is a chemoselective probe designed for the specific labeling and enrichment of proteins modified with lysine crotonylation, a recently discovered post-translational modification. This molecule uniquely combines the disulfide-reducing phosphine core of TCEP with a biotin handle, enabling the covalent tagging of crotonylated lysine residues. This allows for their subsequent detection and isolation using avidin or streptavidin-based affinity purification techniques. This guide provides an in-depth overview of the chemical structure, properties, and applications of **TCEP-biotin**, complete with experimental protocols and workflow visualizations.

Chemical Structure and Properties

TCEP-biotin is a biotinylated derivative of the reducing agent tris(2-carboxyethyl)phosphine (TCEP). The core TCEP structure is responsible for the selective reaction with the α,β -unsaturated carbonyl of crotonylated lysine, while the biotin moiety allows for high-affinity capture.

Chemical Structure:

Quantitative Data Summary:

Property	Value	References
Chemical Formula	C ₂₅ H ₄₃ N ₄ O ₉ PS	[1][2]
Molecular Weight	606.7 g/mol	[1][2]
CAS Number	2227020-26-8	[1]
Appearance	Crystalline solid	
Purity	≥95%	
Solubility	DMF: 25 mg/mL DMSO: 25 mg/mL Ethanol: 25 mg/mL PBS (pH 7.2): 0.15 mg/mL	
Storage	Store at -20°C	
Stability	≥ 4 years at -20°C	

Experimental Protocols

Labeling of Crotonylated Proteins with TCEP-Biotin

This protocol describes the general procedure for labeling crotonylated proteins in a complex mixture, such as cell lysates or purified protein samples.

Materials:

- **TCEP-biotin** probe
- Protein sample (e.g., cell lysate, purified histones)
- Reaction Buffer (e.g., PBS, HEPES)
- DMSO (for dissolving **TCEP-biotin**)

Procedure:

- Prepare **TCEP-biotin** stock solution: Dissolve **TCEP-biotin** in DMSO to a stock concentration of 40 mM.

- Prepare protein sample: Adjust the protein concentration of your sample in the desired reaction buffer.
- Labeling reaction: Add the **TCEP-biotin** stock solution to the protein sample to a final concentration of 4 mM.
- Incubation: Incubate the reaction mixture for 1 hour at 37°C. For less abundant proteins or to optimize labeling, the incubation time can be extended.
- Quenching (Optional): The reaction can be stopped by adding a reducing agent like DTT to a final concentration of 20 mM, though for many downstream applications this is not necessary.
- The biotinylated protein sample is now ready for downstream applications such as affinity purification or Western blot analysis.

Affinity Purification of TCEP-Biotin Labeled Proteins

This protocol outlines the enrichment of biotinylated proteins using streptavidin-coated magnetic beads.

Materials:

- **TCEP-biotin** labeled protein sample
- Streptavidin-coated magnetic beads
- Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)
- Elution Buffer (e.g., 1% SDS, 20 mM TCEP, 2 mM biotin in 50 mM Ammonium Bicarbonate)
- Magnetic rack

Procedure:

- **Bead Preparation:** Resuspend the streptavidin magnetic beads in Binding/Wash Buffer. Place the tube on a magnetic rack to pellet the beads and discard the supernatant. Repeat this wash step twice.

- **Binding:** Add the **TCEP-biotin** labeled protein sample to the washed beads. Incubate for 4 hours at 4°C with gentle rotation to allow for binding of the biotinylated proteins to the streptavidin beads.
- **Washing:** Pellet the beads using the magnetic rack and discard the supernatant. Wash the beads five times with Binding/Wash Buffer to remove non-specifically bound proteins.
- **Elution:** To elute the bound proteins, add the Elution Buffer to the beads and boil at 100°C for 20 minutes. The TCEP and excess biotin in the elution buffer will help to disrupt the biotin-streptavidin interaction.
- **Sample Collection:** Place the tube on the magnetic rack and carefully collect the supernatant containing the enriched crotonylated proteins. This sample can then be used for downstream analysis such as mass spectrometry or Western blotting.

On-Bead Digestion for Mass Spectrometry Analysis

For proteomic analysis, on-bead digestion is a common method to identify the enriched proteins.

Materials:

- Protein-bound streptavidin beads from the affinity purification protocol
- Reduction Buffer (5 mM TCEP in 50 mM Ammonium Bicarbonate)
- Alkylation Buffer (11 mM Iodoacetamide in 50 mM Ammonium Bicarbonate)
- Trypsin solution (e.g., sequencing grade)
- Digestion Buffer (e.g., 50 mM Ammonium Bicarbonate)

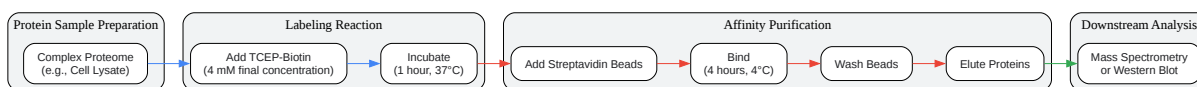
Procedure:

- **Reduction:** After the final wash step of the affinity purification, resuspend the beads in Reduction Buffer and incubate for 30 minutes at 55°C with shaking.

- Alkylation: Cool the sample to room temperature. Add Alkylation Buffer and incubate for 30 minutes in the dark at room temperature with shaking.
- Digestion: Pellet the beads on a magnetic rack and discard the supernatant. Wash the beads once with Digestion Buffer. Resuspend the beads in Digestion Buffer containing trypsin.
- Incubation: Incubate overnight at 37°C with shaking to allow for complete digestion of the proteins into peptides.
- Peptide Collection: Pellet the beads on the magnetic rack and collect the supernatant containing the digested peptides. The peptides are now ready for desalting and subsequent mass spectrometry analysis.

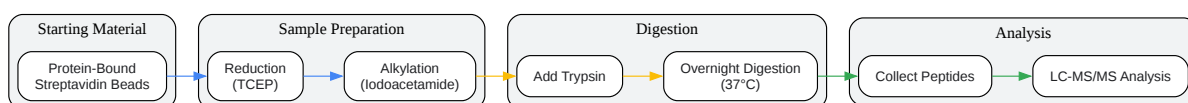
Visualizations

The following diagrams illustrate key workflows involving **TCEP-biotin**.



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Caption: Workflow for labeling and purification of crotonylated proteins.



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References

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